Simufilam - 1224591-33-6

Simufilam

Catalog Number: EVT-8324390
CAS Number: 1224591-33-6
Molecular Formula: C15H21N3O
Molecular Weight: 259.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Simufilam, also known as PTI-125, is an experimental medication developed by Cassava Sciences for the treatment of Alzheimer's disease. It targets an altered form of the protein filamin A, which is implicated in neurodegenerative processes associated with Alzheimer's. The drug is currently undergoing Phase III clinical trials, with significant attention from the scientific community due to both its potential therapeutic effects and controversies surrounding its research integrity and efficacy claims .

Source

Simufilam was developed by Cassava Sciences, Inc., a pharmaceutical company focused on neurodegenerative diseases. The compound has received considerable funding from the National Institutes of Health, amounting to over $20 million for its development .

Classification

Simufilam falls under the category of small-molecule drugs. It is classified as a neuroprotective agent aimed at modifying the pathophysiology of Alzheimer's disease by targeting specific molecular interactions within the brain .

Synthesis Analysis

Methods

Technical Details

The synthesis likely includes standard organic chemistry techniques such as:

  • Refluxing: Heating a reaction mixture to boiling and condensing vapors back into the liquid phase.
  • Filtration: To purify the compound from by-products.
  • Chromatography: For separation and purification of individual components based on their physical or chemical properties.
Molecular Structure Analysis

Structure

The molecular formula of Simufilam is C15H21N3OC_{15}H_{21}N_{3}O, with a molar mass of approximately 259.35 g/mol . The compound's structure includes multiple functional groups that facilitate its interaction with biological targets.

Data

  • Chemical Structure: Simufilam features a complex arrangement that allows it to engage specifically with altered filamin A, although detailed structural data such as crystal structures have not been publicly disclosed.
  • SMILES Notation: Not available in current literature but can be generated based on its molecular formula.
Chemical Reactions Analysis

Reactions

Simufilam is primarily involved in non-covalent interactions with filamin A, altering its conformation and function. The key reactions include:

  • Binding Interactions: Simufilam binds to altered filamin A, restoring its normal conformation and disrupting its interaction with amyloid beta proteins.
  • Signal Modulation: By altering filamin A's structure, Simufilam affects downstream signaling pathways associated with neuroinflammation and neuronal toxicity.

Technical Details

Mechanism of Action

Simufilam's mechanism involves:

  1. Targeting Altered Filamin A: The drug binds to an altered form of filamin A present in Alzheimer's disease models.
  2. Disruption of Toxic Signaling: By restoring normal filamin A conformation, Simufilam inhibits the toxic signaling pathways mediated by amyloid beta through interactions with receptors such as the alpha 7 nicotinic acetylcholine receptor and Toll-like receptor 4 .
  3. Reduction of Neuroinflammation: This mechanism potentially leads to decreased neuroinflammatory responses and improved neuronal health.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white solid.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Stability data under various conditions (temperature, light) are not extensively documented but are critical for determining shelf life and storage conditions.
  • Reactivity: Reactivity primarily involves non-covalent interactions with proteins rather than traditional chemical reactions.
Applications

Simufilam is primarily being investigated for its potential use in treating Alzheimer's disease. Its ability to modulate protein interactions suggests possible applications in other neurodegenerative disorders where similar pathological mechanisms may be present. Ongoing clinical trials aim to establish its efficacy and safety profile in humans, particularly focusing on cognitive outcomes related to Alzheimer's pathology .

Mechanistic Basis of Simufilam in Neurodegenerative Pathology

Filamin A Conformational Dynamics in Alzheimer’s Disease

Filamin A (FLNA) is a large cytoskeletal scaffolding protein essential for maintaining neuronal structural integrity and signal transduction. Under physiological conditions, Filamin A serves as a flexible crosslinker of actin filaments and interacts with over 90 membrane receptors, ion channels, and signaling molecules through its immunoglobulin-like repeat domains [8]. In Alzheimer’s disease, however, amyloid-beta 1-42 (Aβ42) induces a pathological conformational shift in Filamin A. This alteration is characterized by changes in Filamin A’s tertiary structure and solubility, detectable as a distinct shift in its isoelectric point – a biochemical signature reflecting abnormal post-translational modifications or misfolding [3] [7]. This structurally altered Filamin A loses its native functions and acquires aberrant interactions with receptors involved in Alzheimer’s disease pathogenesis, including the alpha-7 nicotinic acetylcholine receptor and toll-like receptor 4 [3]. The FLNA proteopathy represents a critical upstream event that enables two major pathways of Aβ42 toxicity: tau hyperphosphorylation and neuroinflammation.

Table 1: Physiological vs. Pathological Conformations of Filamin A

ParameterNative Filamin AAlzheimer’s-associated Filamin A
Structural StateCompact, stable conformationUnfolded/altered conformation
Isoelectric PointNormal pI (~5.8)Shifted pI (indicating structural alteration)
SolubilityStandard solubility profileReduced solubility in aqueous buffers
Receptor AssociationsPhysiological partners (e.g., integrins, IRS-1)Pathological linkages (α7nAChR, TLR4, CCR5, etc.)
Inducing FactorN/AAmyloid-beta 42 (Aβ42) monomers/oligomers

Role of Aberrant Filamin A-Alpha-7 Nicotinic Acetylcholine Receptor Linkage in Amyloid-Beta 42 Toxicity

A core mechanism by which altered Filamin A drives neurodegeneration involves its pathological association with the alpha-7 nicotinic acetylcholine receptor. In healthy neural tissue, Filamin A exhibits minimal interaction with alpha-7 nicotinic acetylcholine receptor. However, Alzheimer’s disease brain tissue and Aβ42-treated control brains demonstrate a pronounced Filamin A-alpha-7 nicotinic acetylcholine receptor linkage [3] [7]. This aberrant scaffolding creates a platform for the ultra-high-affinity binding (femtomolar range) of soluble Aβ42 to the alpha-7 nicotinic acetylcholine receptor complex [3] [10]. Aβ42 binding triggers persistent activation of the receptor, hijacking its signaling pathways to abnormally stimulate intracellular kinases, including protein kinase C and extracellular signal-regulated kinase. These activated kinases hyperphosphorylate tau at pathological epitopes, particularly at residues serine 202, threonine 231, and threonine 181 – sites characteristically overphosphorylated in Alzheimer’s disease neurofibrillary tangles [3] [7]. The resulting hyperphosphorylated tau dissociates from microtubules, impairing axonal transport and promoting tau aggregation into neurofibrillary lesions. This Filamin A-dependent pathway mechanistically links amyloid pathology (Aβ42) to tauopathy, a defining feature of Alzheimer’s disease progression. Simufilam disrupts this cascade by specifically binding altered Filamin A, reducing Aβ42 binding to alpha-7 nicotinic acetylcholine receptor with remarkable potency (half-maximal inhibitory concentration in the picomolar range) as demonstrated by time-resolved fluorescence resonance energy transfer assays [1] [2].

Filamin A Scaffolding Dysregulation in Toll-Like Receptor 4-Mediated Neuroinflammation

Beyond tau pathology, altered Filamin A critically enables neuroinflammatory cascades by forming pathological complexes with toll-like receptor 4 and other innate immune receptors. In postmortem Alzheimer’s disease brains and transgenic Alzheimer’s disease mouse models, Aβ42 induces Filamin A linkages not only to toll-like receptor 4 but also to toll-like receptor 2, C-X-C chemokine receptor type 4, C-C chemokine receptor type 5, and cluster of differentiation 4 [1] [3]. These aberrant interactions are functionally consequential: the Filamin A-toll-like receptor 4 linkage is essential for Aβ42-mediated persistent activation of toll-like receptor 4 signaling. Aβ42 binds to the toll-like receptor 4 co-receptor cluster of differentiation 14, triggering toll-like receptor 4 dimerization and recruitment of Filamin A. This scaffolding stabilizes the activated toll-like receptor 4 complex and facilitates downstream signaling via myeloid differentiation primary response 88 and nuclear factor kappa-light-chain-enhancer of activated B cells pathways [3] [7]. Consequently, microglia and astrocytes release excessive pro-inflammatory cytokines such as tumor necrosis factor-alpha, interleukin-1 beta, and interleukin-6. Sustained neuroinflammation contributes to synaptic damage, neuronal dysfunction, and disease progression. Simufilam disrupts these pathological Filamin A-receptor interactions, as evidenced by its ability to reduce cytokine release from Aβ42-stimulated human astrocytes and to normalize C-C chemokine receptor type 5 coupling to G-proteins in Alzheimer’s disease transgenic mice, restoring receptor responsiveness to its natural ligand C-C chemokine ligand 3 [1].

Isoelectric Focusing Evidence for Filamin A Structural Restoration by Simufilam

Direct biophysical evidence for the disease-associated conformational shift in Filamin A and its reversal by Simufilam comes from isoelectric focusing studies. Isoelectric focusing separates proteins based on their isoelectric point, a sensitive indicator of conformational state and post-translational modifications. Filamin A immunopurified from Alzheimer’s disease postmortem brain tissue exhibits a significantly shifted isoelectric point compared to Filamin A from age-matched control brains, indicating an altered charge distribution consistent with a misfolded or pathologically modified state [3] [7]. This shift can be experimentally induced in control brain tissue by incubation with Aβ42, confirming amyloid’s role in driving Filamin A proteopathy [3]. Crucially, treatment with Simufilam reverses this pathological isoelectric point shift, restoring Filamin A to a focusing profile indistinguishable from that observed in healthy controls [3]. This normalization occurs at extremely low Simufilam concentrations (starting at 1 picomolar) in ex vivo experiments using Alzheimer’s disease brain slices [3] [10]. Furthermore, binding assays demonstrate that Simufilam exhibits femtomolar affinity for Filamin A in Alzheimer’s disease tissue but only picomolar affinity in control tissue, indicating preferential binding to the disease-altered conformation [3] [10]. These findings provide compelling evidence that Simufilam’s primary mechanism involves binding to the altered form of Filamin A and restoring its native structural and functional state, thereby dismantling the aberrant receptor scaffolds central to Alzheimer’s disease pathogenesis.

Table 2: In Vitro and Ex Vivo Effects of Simufilam on Alzheimer’s Disease-Related Targets

Target/PathwayEffect of SimufilamExperimental SystemKey Finding
Aβ42-α7nAChR BindingConcentration-dependent reductionTR-FRET assayHalf-maximal inhibitory concentration = 12.6 pM
FLNA-Receptor LinkagesDisruption of FLNA-α7nAChR, FLNA-TLR4, FLNA-CCR5 complexesPostmortem AD brain; AD transgenic miceNormalized receptor coupling and signaling
Cytokine ReleaseSignificant reduction in tumor necrosis factor-alpha, interleukin-1β, interleukin-6Aβ42-stimulated human astrocytesAttenuated neuroinflammatory response
FLNA ConformationReversal of pathological isoelectric point shiftIsoelectric focusing of AD brain extractsRestoration of native FLNA conformation
CCR5 FunctionRestored responsivity to C-C chemokine ligand 3AD transgenic mouse brain tissueNormalized chemokine receptor signaling

Properties

CAS Number

1224591-33-6

Product Name

Simufilam

IUPAC Name

4-benzyl-8-methyl-1,4,8-triazaspiro[4.5]decan-3-one

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

InChI

InChI=1S/C15H21N3O/c1-17-9-7-15(8-10-17)16-11-14(19)18(15)12-13-5-3-2-4-6-13/h2-6,16H,7-12H2,1H3

InChI Key

BSQPTZYKCAULBH-UHFFFAOYSA-N

SMILES

CN1CCC2(CC1)NCC(=O)N2CC3=CC=CC=C3

Canonical SMILES

CN1CCC2(CC1)NCC(=O)N2CC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.